molecular formula C16H22N4O3 B2970437 N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide CAS No. 922992-02-7

N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide

Cat. No. B2970437
CAS RN: 922992-02-7
M. Wt: 318.377
InChI Key: IUHMORUMHPCPJY-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the methoxyethyl group and the ureidoethyl group suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The indole core, the methoxyethyl group, and the ureidoethyl group would all contribute to the overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, the indole group can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study explores the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes. The research highlights the metabolic pathways leading to DNA-reactive products, suggesting implications for understanding the environmental and health impacts of similar acetamide compounds. Such insights could be relevant for designing safer chemicals with similar functional groups (Coleman et al., 2000).

Different Spatial Orientations of Amide Derivatives

This paper discusses the spatial orientations of certain amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide. It highlights the structural aspects that influence anion coordination. Understanding these structural properties can aid in the design of new compounds with desired biological or chemical properties (Kalita & Baruah, 2010).

Acid Catalysed Condensation of Ureido-oxy Compounds

Research on the condensation of ureido-oxy compounds with acetylacetone presents a synthetic pathway to create new pyrimidine derivatives. This study may offer insights into synthesizing novel compounds with the ureido and acetamide functionalities for various scientific applications (Zvilichovsky, 1967).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

This research involves the synthesis of acetamide derivatives as inhibitors for the protein tyrosine phosphatase 1B, showcasing the potential therapeutic applications of similar compounds. It also highlights the importance of docking studies in evaluating the effectiveness of these compounds (Saxena et al., 2009).

Pharmacological Properties of Ureido-acetamides

The study on ureido-acetamides as non-peptide CCKB/gastrin receptor antagonists demonstrates the pharmacological significance of ureido and acetamide functionalities in drug development. Such research may offer a foundation for developing new compounds with improved efficacy and selectivity (Bertrand et al., 1994).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions would depend on the context in which this compound is being studied. If it’s a pharmaceutical compound, future research could involve studying its pharmacokinetics and pharmacodynamics, its efficacy in treating certain conditions, and its safety profile .

properties

IUPAC Name

N-[2-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-12(21)17-7-8-18-16(22)19-14-11-20(9-10-23-2)15-6-4-3-5-13(14)15/h3-6,11H,7-10H2,1-2H3,(H,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHMORUMHPCPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1=CN(C2=CC=CC=C21)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)ethyl)acetamide

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